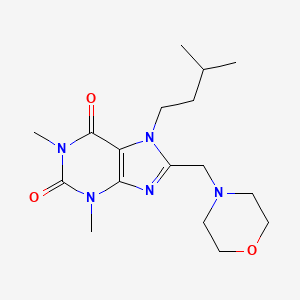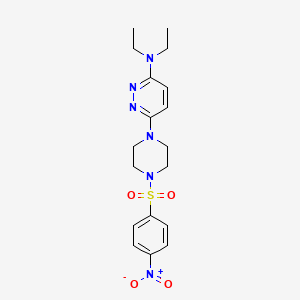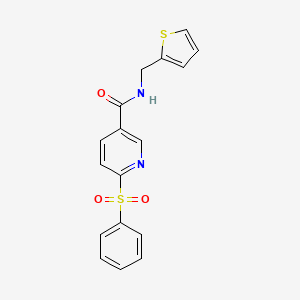
N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, also known as FMOC-triazole, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in a wide range of fields, including medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Antitumor Activity
The compound has been synthesized and explored for its antitumor properties. A study by Hao et al. (2017) focused on a similar compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which showed inhibition of cancer cell proliferation (Hao et al., 2017).
Synthesis and Structural Studies
The synthesis and crystal structure of related compounds have been extensively studied. Moreno-Fuquen et al. (2019) synthesized 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, providing insights into its molecular structure through X-ray analysis and theoretical studies (Moreno-Fuquen et al., 2019).
Biological Activities
Research by Saleem et al. (2018) on a related triazole derivative, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one, revealed its potential in enzymatic inhibition activities, suggesting applications in addressing Alzheimer's and diabetic diseases (Saleem et al., 2018).
Mitochondrial Permeability Transition Pore Inhibition
A study by Šileikytė et al. (2019) described triazole derivatives as inhibitors of the mitochondrial permeability transition pore (mtPTP), indicating their potential in treating diseases linked to mtPTP dysfunction (Šileikytė et al., 2019).
Antimicrobial Activity
Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides, demonstrating their effectiveness against various bacterial and fungal strains, highlighting their antimicrobial potential (Pokhodylo et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds like linifanib target the vascular endothelial growth factor (vegf) receptor-based kinases . These kinases play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth .
Mode of Action
The compound’s mode of action is likely to involve interaction with its targets, leading to changes in cellular processes. For instance, Linifanib, a similar compound, inhibits VEGF and PDGF receptor families, suppressing tumor growth by preventing the formation of new blood vessels that supply the tumor with oxygen and nutrients .
Biochemical Pathways
Similar compounds like linifanib affect angiogenic signaling pathways, which are crucial for tumor growth and survival .
Pharmacokinetics
A study on linifanib, a similar compound, showed that it was well tolerated in patients with advanced solid tumors . The patients were assigned to one of four sequential cohorts of oral, once-daily Linifanib on a 21-day cycle . The pharmacokinetics of Linifanib were dose-proportional across 0.10–0.25 mg/kg .
Result of Action
Similar compounds like linifanib have shown promising preliminary clinical activity in patients with advanced solid tumors .
Propiedades
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c1-6-2-3-7(11)8(4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXFNJVMZDLPNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=NNN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2365102.png)



![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2365108.png)

![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2365110.png)
![5-chloro-2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2365111.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2365113.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(furan-2-yl)methanone](/img/structure/B2365114.png)


![3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2365124.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)